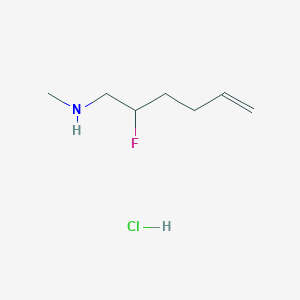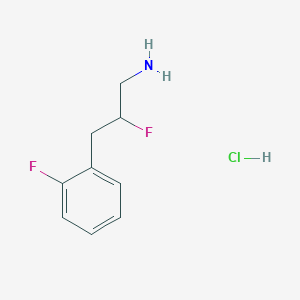
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is part of the dihydropyridine class and features a cyclobutanol group attached to a pyridine ring with an imino group at the 4-position.
Mechanism of Action
Target of action
1,4-dihydropyridines are known to target calcium channels in the body. They bind to the L-type calcium channels, which are found in the heart and vascular smooth muscle cells .
Mode of action
By binding to the L-type calcium channels, 1,4-dihydropyridines block the influx of calcium ions into the cells. This leads to a relaxation of the vascular smooth muscle cells, resulting in vasodilation .
Biochemical pathways
The blockade of calcium channels disrupts the calcium-dependent signal transduction pathways. This affects various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Pharmacokinetics
The pharmacokinetics of 1,4-dihydropyridines can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the chemical structure of the compound .
Result of action
The primary result of the action of 1,4-dihydropyridines is the relaxation of vascular smooth muscle, leading to vasodilation. This can lower blood pressure and reduce the workload on the heart .
Action environment
The action of 1,4-dihydropyridines can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the individual, and genetic factors can all affect the efficacy and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 1,4-dihydropyridine derivatives with cyclobutanone in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the compound can be produced through large-scale chemical reactions involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the imino group to an oxo group.
Reduction: : Reducing the oxo group to a hydroxyl group.
Substitution: : Replacing the hydrogen atoms on the cyclobutanol group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of trans-2-(4-oxo-1,4-dihydropyridin-1-yl)cyclobutan-1-ol .
Reduction: : Formation of trans-2-(4-hydroxy-1,4-dihydropyridin-1-yl)cyclobutan-1-ol .
Substitution: : Various substituted cyclobutanol derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is unique due to its specific structural features. Similar compounds include:
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclopropan-1-ol
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclopentan-1-ol
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclohexan-1-ol
These compounds differ in the size of the cycloalkanol ring, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,2R)-2-(4-iminopyridin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-3-5-11(6-4-7)8-1-2-9(8)12/h3-6,8-10,12H,1-2H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGSEOQTTKIZIY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CC(=N)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CC(=N)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)

![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)


![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)


amine hydrochloride](/img/structure/B1484868.png)
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)

